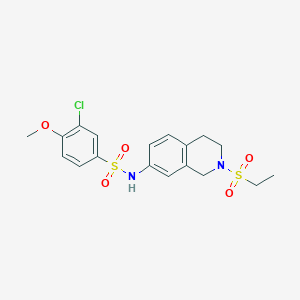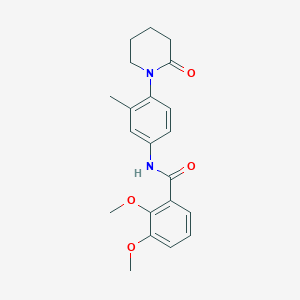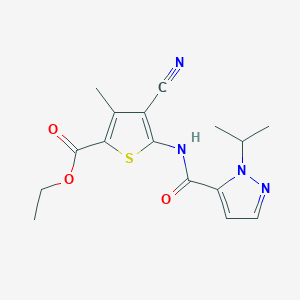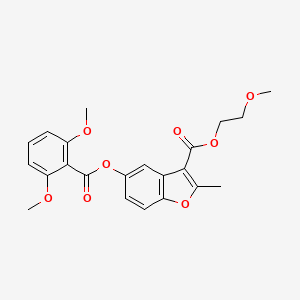
3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O5S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Therapeutic Applications
Compounds with sulfonamide components have been synthesized and assessed for their anticancer activities through various mechanisms. A study reported the synthesis of sulfonamide derivatives and their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation, indicating significant reduction in cell proliferation and induction of pro-apoptotic genes, which could be mediated by activation of p38 (Cumaoğlu et al., 2015). Another research effort explored the synthesis and in vitro anticancer and anti-HIV evaluation of new 2-mercaptobenzenesulfonamides, highlighting their potential sensitivity against leukemia cell lines and moderate anti-HIV activity (Pomarnacka & Kornicka, 2001). Additionally, the synthesis of novel dibenzenesulfonamides induced apoptosis and autophagy pathways in cancer cells, offering a new avenue for anticancer drug development (Gul et al., 2018).
Enzyme Inhibition and Alzheimer’s Disease Treatment
Sulfonamide derivatives have been synthesized to target enzyme inhibition, particularly focusing on therapeutic agents for Alzheimer’s disease. A study synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity, suggesting these compounds could serve as lead structures for designing more potent inhibitors (Abbasi et al., 2018).
Antimicrobial Applications
Research into sulfonamide compounds has also extended into antimicrobial applications. A novel sulfonamide derivative demonstrated significantly higher antimicrobial activity against various bacterial strains and fungal spores, suggesting the potential for developing new antimicrobial agents (Vanparia et al., 2010).
Analytical and Environmental Applications
Sulfonamide derivatives have been utilized in analytical and environmental contexts as well. A SPE-LC-MS/MS method was developed and validated for the determination of active pharmaceutical ingredients in wastewater, demonstrating the method's efficacy in detecting low concentrations of pharmaceuticals, including those related to sulfonamide compounds (Deegan et al., 2011).
Properties
IUPAC Name |
3-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTUTGQJOIOLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzylthio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2873506.png)

![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)

![3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2873510.png)
![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2873512.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)



![[(Cyanomethyl)sulfonyl]acetic acid methyl ester](/img/structure/B2873526.png)
![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)

